molecular formula C26H24N4O4 B3514512 N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide

N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide

Cat. No.: B3514512
M. Wt: 456.5 g/mol
InChI Key: GOFOVQLGGBJEJB-UHFFFAOYSA-N
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Description

N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a methoxy-nitrophenyl group, and a phenylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with benzyl chloride and acetic anhydride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methoxy-N-(4-nitrobenzyl)aniline
  • N-benzyl-3-(4-methoxyphenyl)propionamide
  • N-(4-methoxy-3-nitrophenyl)acetamide

Uniqueness

N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-19(31)28(16-20-9-5-3-6-10-20)17-22-18-29(23-11-7-4-8-12-23)27-26(22)21-13-14-25(34-2)24(15-21)30(32)33/h3-15,18H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFOVQLGGBJEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)CC2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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